molecular formula C18H22N4O2 B12815418 Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide CAS No. 63884-36-6

Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide

Cat. No.: B12815418
CAS No.: 63884-36-6
M. Wt: 326.4 g/mol
InChI Key: FWCDNFDSSSIPPN-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide is a derivative of isonicotinic acid, which is an organic compound with the formula C₆H₅NO₂. This compound is a hydrazide derivative, meaning it contains a hydrazide functional group (-CONHNH₂) attached to the isonicotinic acid structure. It is known for its applications in medicinal chemistry, particularly in the treatment of tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide typically involves the reaction of isonicotinic acid with hydrazine derivatives. One common method involves the condensation of isonicotinic acid hydrazide with alpha-methylphenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydrazide derivatives, oxides, and substituted isonicotinic acid compounds.

Scientific Research Applications

Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: It is primarily known for its use in the treatment of tuberculosis. The compound exhibits antimicrobial activity against Mycobacterium tuberculosis.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide involves its conversion to active metabolites within the body. These metabolites inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately the death of the mycobacteria.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A well-known anti-tuberculosis drug that shares a similar hydrazide structure.

    Iproniazid: Another hydrazide derivative used as an antidepressant.

    Nialamide: A hydrazide derivative used as a monoamine oxidase inhibitor.

Uniqueness

Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide is unique due to its specific structure, which imparts distinct pharmacological properties. Its alpha-methylphenethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and reach its target sites within the body.

Properties

CAS No.

63884-36-6

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide

InChI

InChI=1S/C18H22N4O2/c1-14(13-15-5-3-2-4-6-15)21-17(23)9-12-20-22-18(24)16-7-10-19-11-8-16/h2-8,10-11,14,20H,9,12-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

FWCDNFDSSSIPPN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CCNNC(=O)C2=CC=NC=C2

Origin of Product

United States

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